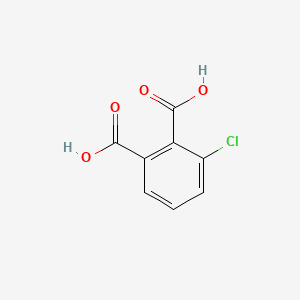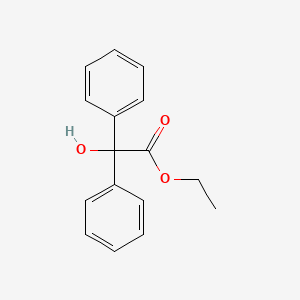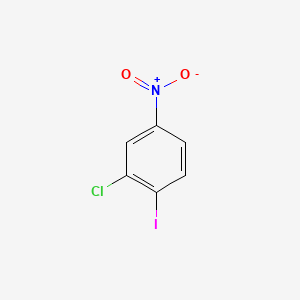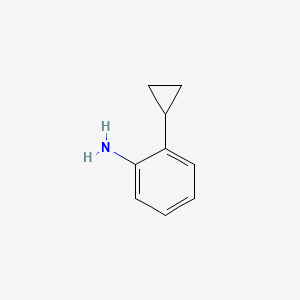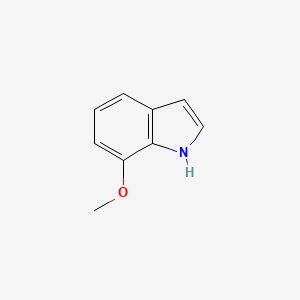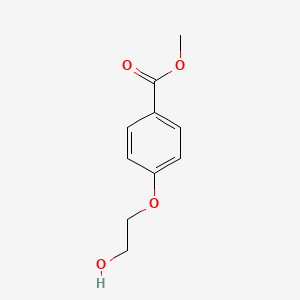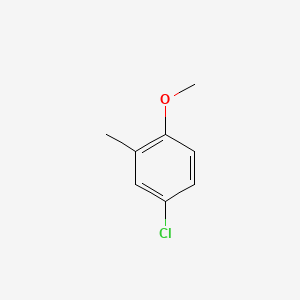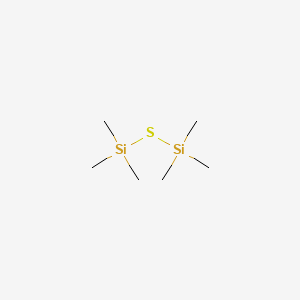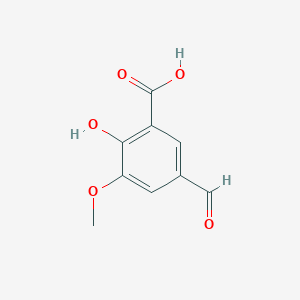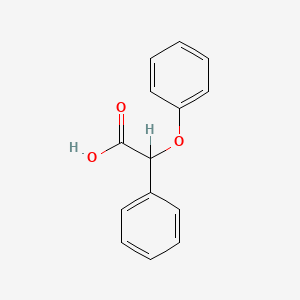
2-Phenoxy-2-phenylacetic acid
Übersicht
Beschreibung
2-Phenoxy-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
“2-Phenoxy-2-phenylacetic acid” Derivate wurden auf ihr Potenzial als selektive COX-2-Inhibitoren untersucht . COX-2 spielt eine Schlüsselrolle bei der Umwandlung von Arachidonsäure in Prostaglandine und ist somit ein wichtiges Ziel für die Behandlung von Entzündungen . Selektive COX-2-Inhibitoren haben eine neue Phase in der Entzündungsbehandlung eingeläutet und bieten eine signifikante Wirksamkeit bei gleichzeitiger Reduzierung negativer Nebenwirkungen .
Schmerzlindernde Wirkungen
Verbindungen, die von “this compound” abgeleitet sind, wurden eingehend auf ihre schmerzlindernden Wirkungen untersucht . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Analgetika .
Histologische Veränderungen
Diese Verbindungen wurden auf ihre Auswirkungen auf histologische Veränderungen untersucht . Diese Forschung könnte zu einem besseren Verständnis führen, wie diese Verbindungen mit biologischen Geweben interagieren .
Toxikologische Eigenschaften
Die toxikologischen Eigenschaften von “this compound” Derivaten wurden genauestens untersucht . Das Verständnis dieser Eigenschaften ist entscheidend für die Beurteilung des Sicherheitsprofils dieser Verbindungen .
Nieren- und Magenfunktion
Diese Verbindungen wurden auf ihre Auswirkungen auf die Nieren- und Magenfunktion untersucht . Dies könnte zu neuen Erkenntnissen darüber führen, wie diese Verbindungen diese lebenswichtigen Organe beeinflussen .
Leberenzyme
Die Auswirkungen dieser Verbindungen auf die Leberenzyme AST und ALT wurden gemessen . Diese Informationen sind wertvoll, um die potenziellen hepatotoxischen Wirkungen dieser Verbindungen zu verstehen .
Nierenindikatoren
Die Auswirkungen dieser Verbindungen auf Nierenindikatoren wie Kreatinin und Harnstoff wurden untersucht . Diese Forschung könnte zu einem besseren Verständnis führen, wie diese Verbindungen die Nierenfunktion beeinflussen .
Chemische Synthese
“this compound” wird bei der chemischen Synthese verschiedener organischer Verbindungen verwendet . Seine einzigartige Struktur macht es zu einem wertvollen Ausgangsmaterial in der organischen Chemie .
Wirkmechanismus
Target of Action
2-Phenoxy-2-phenylacetic acid is a phenolic compound, and phenolic compounds are known to exhibit antioxidant activity . The primary targets of this compound are likely to be reactive oxygen species (ROS) in the body, which it neutralizes, thereby preventing oxidative stress .
Mode of Action
It is known that phenolic compounds like this compound can donate a hydrogen atom to ros, neutralizing them and preventing them from causing cellular damage . This is similar to the action of other phenolic antioxidants.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antioxidant activity. By neutralizing ROS, it can prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This can have downstream effects on a variety of biochemical pathways, potentially influencing processes such as cell signaling, gene expression, and apoptosis .
Pharmacokinetics
It is known that phenolic compounds can be absorbed into the body through both the skin and the lungs . Once in the body, they are rapidly metabolized, primarily into phenoxyacetic acid . After multiple doses, the levels of this compound and its metabolites decrease, likely due to the induction of metabolizing enzymes .
Result of Action
The primary result of the action of this compound is likely to be a reduction in oxidative stress. By neutralizing ROS, it can prevent oxidative damage to cellular components, potentially protecting against conditions associated with oxidative stress, such as aging, cancer, cardiovascular disease, and neurodegenerative disorders .
Action Environment
The action of this compound can be influenced by a variety of environmental factors. For example, the presence of other antioxidants can enhance its activity, while factors that increase ROS production, such as exposure to radiation or certain toxins, can increase the demand for its antioxidant action . The pH of the environment can also influence its activity, as the ability of phenolic compounds to donate hydrogen atoms is pH-dependent .
Biochemische Analyse
Biochemical Properties
2-Phenoxy-2-phenylacetic acid plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the bacterial phenylacetic acid catabolic pathway, which includes 12 enzymes and a transcriptional regulator . These interactions are crucial for biofilm formation and antimicrobial activity. The compound’s interactions with these enzymes facilitate the degradation of aromatic components, making it a valuable tool in metabolic engineering and antimicrobial drug development.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound is a central intermediate metabolite involved in the degradation of aromatic components . This degradation process is essential for the bacteria’s ability to utilize various aromatic compounds efficiently. Additionally, the compound’s role in biofilm formation and antimicrobial activity highlights its impact on cellular processes related to pathogenicity and antibiotic resistance.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. It undergoes ketonic decarboxylation to form ketones and can be condensed with other carboxylic acids to form phenylacetone . These reactions are facilitated by specific enzymes that catalyze the transformation of the compound. The compound’s ability to interact with these enzymes and undergo these transformations is crucial for its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under normal storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can induce mitochondrial dysfunction, oxidative stress, and inflammation in various tissues . These adverse effects highlight the importance of determining the appropriate dosage for experimental studies. Lower doses may be effective for studying the compound’s biochemical properties without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the bacterial degradation of aromatic components. The bacterial phenylacetic acid catabolic pathway includes enzymes that facilitate the compound’s transformation into central intermediate metabolites These pathways are essential for the efficient utilization of aromatic compounds by bacteria
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, making it important to study these aspects for a comprehensive understanding of its biochemical properties.
Eigenschaften
IUPAC Name |
2-phenoxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUKMOCUMIPDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953256 | |
| Record name | Phenoxy(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3117-38-2 | |
| Record name | α-Phenoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, phenoxyphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxy(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxy-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



